molecular formula C6H5BrClNO B2949034 2-Amino-3-bromo-5-chlorophenol CAS No. 1549689-88-4

2-Amino-3-bromo-5-chlorophenol

Cat. No.: B2949034
CAS No.: 1549689-88-4
M. Wt: 222.47
InChI Key: WNGKKOGQYGZQFO-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-chlorophenol is an organic compound with the molecular formula C6H5BrClNO It is a derivative of phenol, where the phenolic ring is substituted with amino, bromo, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-chlorophenol can be achieved through several methods. One common approach involves the bromination and chlorination of phenol derivatives. For instance, starting with 3-bromo-5-chlorophenol, the amino group can be introduced via nitration followed by reduction. The nitration step typically involves treating the compound with nitric acid and sulfuric acid, followed by reduction using reagents like iron and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as hydrolysis in an acid medium to prepare the desired compound . The industrial methods focus on cost-effectiveness, scalability, and ease of purification.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Iron and hydrochloric acid are frequently used for reducing nitro groups to amino groups.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated phenols.

Scientific Research Applications

2-Amino-3-bromo-5-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-chlorophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-3-chlorophenol
  • 2-Amino-4-bromo-6-chlorophenol
  • 2-Amino-3-bromo-4-chlorophenol

Uniqueness

2-Amino-3-bromo-5-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both electron-donating (amino) and electron-withdrawing (bromo and chloro) groups on the phenolic ring influences its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-amino-3-bromo-5-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGKKOGQYGZQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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